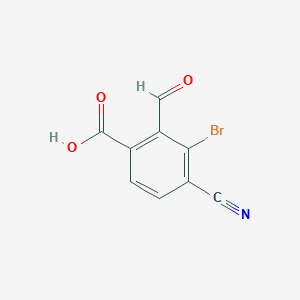

3-Bromo-4-cyano-2-formylbenzoic acid

CAS No.: 1807023-16-0

Cat. No.: VC2776236

Molecular Formula: C9H4BrNO3

Molecular Weight: 254.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807023-16-0 |

|---|---|

| Molecular Formula | C9H4BrNO3 |

| Molecular Weight | 254.04 g/mol |

| IUPAC Name | 3-bromo-4-cyano-2-formylbenzoic acid |

| Standard InChI | InChI=1S/C9H4BrNO3/c10-8-5(3-11)1-2-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14) |

| Standard InChI Key | JCSSKTIXWRYFHA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O |

Introduction

Fundamental Characteristics and Properties

Structural Composition and Identification

3-Bromo-4-cyano-2-formylbenzoic acid is precisely identified by its CAS registry number 1807023-16-0, representing a specifically substituted benzoic acid derivative. The molecular structure features a benzoic acid backbone with three distinct functional groups strategically positioned: a bromine atom at the 3-position, a cyano (nitrile) group at the 4-position, and a formyl (aldehyde) group at the 2-position. This distinctive arrangement of functional groups contributes to its unique chemical behavior and synthetic utility.

The compound is characterized by the molecular formula C₉H₄BrNO₃, with a calculated molecular weight of 254.04 g/mol. Its structure represents a prime example of a multifunctionalized aromatic carboxylic acid, with each functional group offering distinctive reactivity patterns that can be selectively exploited in synthetic applications .

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-4-cyano-2-formylbenzoic acid are summarized in Table 1, providing a comprehensive overview of its fundamental characteristics that determine its behavior in various chemical environments.

Table 1: Physical and Chemical Properties of 3-Bromo-4-cyano-2-formylbenzoic acid

| Property | Value |

|---|---|

| CAS Number | 1807023-16-0 |

| Molecular Formula | C₉H₄BrNO₃ |

| Molecular Weight | 254.04 g/mol |

| Appearance | Not specified in available data |

| Melting Point | Not available in current literature |

| Boiling Point | Not available in current literature |

| Density | Not available in current literature |

| Flash Point | Not available in current literature |

The chemical reactivity of this compound is governed by the presence of three distinct functional groups. The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions. The formyl group presents opportunities for oxidation, reduction, and condensation reactions, while the cyano group can undergo hydrolysis, reduction, and cycloaddition reactions. Additionally, the bromine substituent serves as a valuable site for metal-catalyzed cross-coupling reactions.

Synthetic Methodologies

Traditional Synthetic Approaches

The synthesis of 3-Bromo-4-cyano-2-formylbenzoic acid typically involves a multi-step process that requires careful control of reaction conditions due to the presence of multiple functional groups. The traditional synthetic pathway generally follows a sequence of strategic functionalization steps, beginning with a suitable benzoic acid precursor.

The synthesis typically commences with the selective bromination of an appropriately substituted benzoic acid derivative, employing brominating agents such as elemental bromine or N-bromosuccinimide (NBS) in the presence of suitable catalysts to ensure regioselectivity. The bromination step is followed by installation of the cyano group, typically through nucleophilic substitution reactions. Finally, the formyl group is introduced via formylation reactions, often utilizing reagents such as formic acid derivatives or formyl chloride under carefully controlled acidic conditions.

Modern Synthetic Approaches

Recent advances in synthetic methodology have led to more efficient approaches for preparing 3-Bromo-4-cyano-2-formylbenzoic acid and related compounds. These modern techniques often emphasize improved yields, enhanced selectivity, and more environmentally benign conditions, reflecting contemporary trends in green chemistry and sustainable synthesis.

Continuous flow chemistry represents a particularly promising modern approach for the synthesis of this compound. This technique allows for precise control over reaction parameters, resulting in improved yield, purity, and scalability. The continuous flow methodology offers significant advantages over traditional batch processes, including enhanced heat transfer, improved mixing, and greater control over reaction kinetics, all of which contribute to more efficient production of 3-Bromo-4-cyano-2-formylbenzoic acid.

Analytical Characterization Techniques

Spectroscopic Analysis Methods

Comprehensive characterization of 3-Bromo-4-cyano-2-formylbenzoic acid typically employs a range of spectroscopic techniques to confirm its structural identity and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool, providing detailed information about the hydrogen and carbon environments within the molecule. Both ¹H NMR and ¹³C NMR spectra offer characteristic signals that confirm the presence and positions of the various functional groups.

Infrared (IR) spectroscopy serves as another valuable analytical method, revealing characteristic absorption bands for the carboxylic acid, aldehyde, and nitrile functional groups. Specifically, the IR spectrum would be expected to display distinctive absorption bands for the C=O stretching of both the carboxylic acid and aldehyde groups, as well as the C≡N stretching of the nitrile group.

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a crucial role in assessing the purity of 3-Bromo-4-cyano-2-formylbenzoic acid. These methods can effectively separate the target compound from potential impurities and synthetic by-products, providing quantitative data on its purity profile.

Mass spectrometry offers additional confirmation of molecular identity through precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak at m/z 254 (corresponding to the molecular formula C₉H₄BrNO₃) would be expected in the mass spectrum, along with characteristic fragmentation patterns that reflect the presence of the bromine atom and the various functional groups.

Research Applications and Significance

Role in Synthetic Organic Chemistry

The unique structural features of 3-Bromo-4-cyano-2-formylbenzoic acid make it a valuable synthetic intermediate in organic chemistry. The presence of multiple functional groups on a single aromatic scaffold provides diverse reactivity profiles that can be selectively manipulated in multistep synthetic sequences .

The compound's utility in synthesis stems from the presence of the bromine atom, which serves as a versatile handle for various coupling reactions, particularly palladium-catalyzed cross-coupling methodologies such as Suzuki, Stille, and Heck reactions. These transformations can facilitate the construction of complex molecular architectures by enabling carbon-carbon bond formation at the bromine-bearing position .

The cyano and formyl groups further expand the synthetic potential, providing sites for additional transformations such as reductions, oxidations, and condensation reactions. The carboxylic acid functionality offers opportunities for esterification, amidation, and other derivatization strategies .

Emerging Research Directions

Recent research highlights increasing interest in the applications of 3-Bromo-4-cyano-2-formylbenzoic acid in advanced chemical synthesis techniques. Continuous flow chemistry represents a particularly promising area, where this compound has demonstrated potential for enhanced synthetic efficiency and scalability. The precise control over reaction conditions afforded by continuous flow systems can lead to improved yields and reduced formation of by-products, addressing challenges often encountered in traditional batch synthesis of multifunctionalized compounds like 3-Bromo-4-cyano-2-formylbenzoic acid.

The compound may also find applications in the synthesis of tetrazole derivatives, as suggested by related research on similar nitrile-containing compounds. The [2+3] cycloaddition reaction of the cyano group with sodium azide could potentially lead to tetrazole-containing derivatives with interesting biological properties .

Future Research Perspectives

The continued exploration of 3-Bromo-4-cyano-2-formylbenzoic acid and its derivatives presents several promising research directions. Further investigations into optimized synthetic methodologies, particularly through continuous flow chemistry and other modern synthetic approaches, could enhance accessibility to this valuable compound and its analogs.

Structure-activity relationship studies involving derivatives of 3-Bromo-4-cyano-2-formylbenzoic acid could potentially uncover novel bioactive compounds with applications in medicinal chemistry. The strategic modification of the compound's functional groups could lead to libraries of compounds with tuned physicochemical properties and biological activities .

Additional research into the compound's potential applications in materials science, catalysis, and other fields could further expand its utility beyond its current applications in synthetic organic chemistry and medicinal research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume